![molecular formula C19H18Cl2N2O3S B3036621 3-(3,4-dichlorobenzyl)-1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one CAS No. 383148-73-0](/img/structure/B3036621.png)
3-(3,4-dichlorobenzyl)-1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one
概要
説明
The compound contains several functional groups including a dichlorobenzyl group, an ethyl group, a sulfonyl group, and an imidazolone group. These groups could potentially contribute to the compound’s reactivity and properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the dichlorobenzyl group could potentially be introduced via a Friedel-Crafts alkylation .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these functional groups around the imidazolone ring. The dichlorobenzyl and sulfonyl groups are likely to be electron-withdrawing, which could affect the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the dichlorobenzyl group could potentially undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the dichlorobenzyl and sulfonyl groups could potentially make the compound more polar .科学的研究の応用
Chemical Synthesis and Compound Formation
Research has shown that compounds related to 3-(3,4-dichlorobenzyl)-1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one are involved in complex chemical synthesis processes. For instance, similar compounds have been synthesized through reactions involving 2-pyridinecarboxaldehyde and N-tosyl-1,2-diaminobenzene, leading to the formation of unique nickel complexes characterized by single X-ray diffraction studies (Bermejo et al., 2000).
Biological and Pharmacological Screening
Derivatives of compounds structurally similar to this compound have been explored for their biological and pharmacological potential. A study synthesized various substituted molecules to be screened for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities (Patel et al., 2009).
Electrophysiological Activity Research
Research has also been conducted on analogues of class III antiarrhythmic agents, where the molecular structure of such compounds includes elements similar to this compound. These studies focus on the electrophysiological activity on cardiac tissues and the development of potential therapeutic agents (Lis et al., 1987).
Catalysis and Green Chemistry
Compounds with structural similarities have been used in catalysis, particularly in the synthesis of other complex molecules. For example, 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate has been utilized as a catalyst for synthesizing polyhydroquinoline derivatives, indicating the potential role of such compounds in facilitating green chemical processes (Khaligh, 2014).
Membrane Science and Fuel Cell Research
In membrane science, polymers containing bulky imidazole groups, similar in structure to the compound , have been synthesized for use in alkaline anion exchange membranes (AEMs) for fuel cells. This highlights the compound's potential application in the development of new materials for energy technologies (Yang et al., 2014).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-[(3,4-dichlorophenyl)methyl]-1-ethyl-4-(4-methylphenyl)sulfonylimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2O3S/c1-3-22-12-18(27(25,26)15-7-4-13(2)5-8-15)23(19(22)24)11-14-6-9-16(20)17(21)10-14/h4-10,12H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDKDUEJYRJCKTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N(C1=O)CC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801115870 | |
| Record name | 3-[(3,4-Dichlorophenyl)methyl]-1-ethyl-1,3-dihydro-4-[(4-methylphenyl)sulfonyl]-2H-imidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801115870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383148-73-0 | |
| Record name | 3-[(3,4-Dichlorophenyl)methyl]-1-ethyl-1,3-dihydro-4-[(4-methylphenyl)sulfonyl]-2H-imidazol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=383148-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(3,4-Dichlorophenyl)methyl]-1-ethyl-1,3-dihydro-4-[(4-methylphenyl)sulfonyl]-2H-imidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801115870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


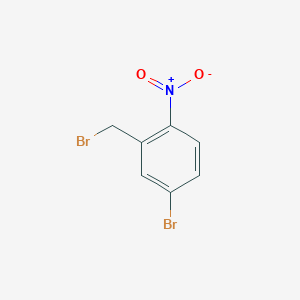
![[5-(3,5-Dichlorophenyl)furan-2-yl]methanol](/img/structure/B3036540.png)

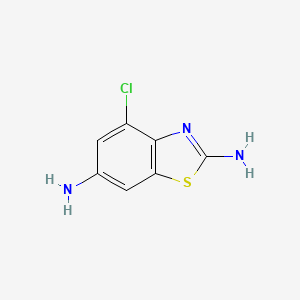
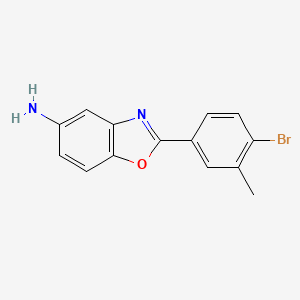



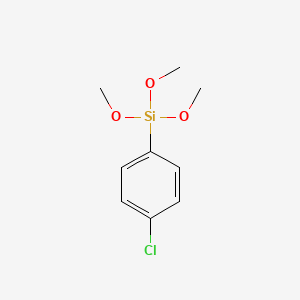
![Benzene, 4-bromo-1-methoxy-2-[(2-methyl-2-propen-1-yl)oxy]-](/img/structure/B3036556.png)
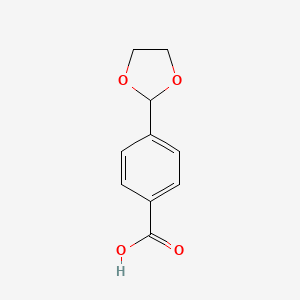
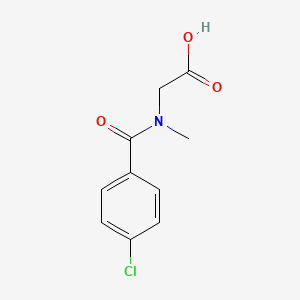

![Diethyl 2-[(2-bromoanilino)methylene]malonate](/img/structure/B3036561.png)
